molecular formula C11H14N2O4 B1322660 4-((tert-Butoxycarbonyl)amino)nicotinic acid CAS No. 171178-34-0

4-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1322660
CAS No.: 171178-34-0
M. Wt: 238.24 g/mol
InChI Key: FRZDXLXQZVISAQ-UHFFFAOYSA-N
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Description

“4-((tert-Butoxycarbonyl)amino)nicotinic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The IUPAC name for this compound is 4-[(tert-butoxycarbonyl)amino]nicotinic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.24 . It has 17 heavy atoms, 6 aromatic heavy atoms, and 5 H-bond acceptors . Its molar refractivity is 61.44 and its topological polar surface area (TPSA) is 88.52 Ų . The compound has a lipophilicity log Po/w (iLOGP) of 1.62 . Its water solubility is 1.55 mg/ml .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Analogues for Carboxyl Protease Inhibitors

    Research has shown the use of 4-((tert-Butoxycarbonyl)amino)nicotinic acid in the synthesis of pepstatin analogues, which are carboxyl protease inhibitors. These inhibitors have applications in studying the inhibition of pepsin and renin (Rich, Sun, & Ulm, 1980).

  • Collagen Cross-Links Synthesis

    This compound is used in the synthesis of key intermediates for collagen cross-links, such as pyridinoline and deoxypyridinoline, which are important in studying connective tissue disorders (Adamczyk, Johnson, & Reddy, 1999).

  • Solid-Phase Synthesis of Peptide α-Carboxamides

    The compound plays a role in the synthesis of handles used in the solid-phase synthesis of peptide α-carboxamides, aiding in the development of peptides for various biochemical applications (Gaehde & Matsueda, 1981).

Biochemical and Pharmacological Research

  • Receptor Studies in Lipid Regulation

    Nicotinic acid, closely related to this compound, is identified as a receptor in adipose tissue impacting lipid regulation. Research in this area can lead to advancements in treating dyslipidemia (Tunaru et al., 2003).

  • Synthesis of Functionalized Amino Acid Derivatives

    Functionalized amino acid derivatives synthesized using this compound have shown potential in designing anticancer agents, with certain compounds exhibiting cytotoxicity against various cancer cell lines (Kumar et al., 2009).

  • Preparation of Novel Amino Acid-Derived Polymers

    The compound is utilized in the synthesis of amino acid-derived acetylene monomers, which are polymerized to form materials with potential applications in various fields, including biomedical research (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

The compound is harmful if swallowed . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound is incompatible with strong oxidizing agents and strong acids .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZDXLXQZVISAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623206
Record name 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-34-0
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (2.18 M, 24 mL, 52.51 mmol) is added slowly to a solution of 4-(N-t-butoxycarbonylamino)-pyridine (4.08 g, 21 mmol) in THF (50 mL, stirred under N2 at −78° C. The solution is allowed to warm to 0° C., stirred for 3 h, then cooled again to −78° C. and poured into ether (100 mL) containing dry ice. The solution is warmed to room temperature with constant stirring. Water is added and the mixture is neutralized with acetic acid. The resulting solid is collected by vacuum filtration and dried in a vacuum oven to give 4-(N-t-butoxycarbonylamino)nicotinic acid (2.72 g, 54%) as a brown solid. 1H NMR (DMSO) δ 11.75 (1H, brs), 8.95 (1H, s), 8.50 (1H, d, J=6.0 Hz) 8.20 (1H, d, J=6.0 Hz), 1.49 (9H, s).
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Synthesis routes and methods II

Procedure details

n-Buli (1.6 M soln, 155 mL, 249 mmol) was added to a stirred solution of TMEDA (37.36 mL, 249 mmol) in THF at −40° C. The solution was allowed to come at room temperature over 10 min and stirred for another 10 min. The solution was cooled to −78° C. A solution of pyridine-4-yl-carbamic acid-tert-butyl ester (117) (22 g, 113.26 mmol) in THF was added slowly. The solution was allowed to come at room temperature within 3 h. After stirring at room temperature for 15 min the solution was again cooled to −78° C. and a freshly crushed dry ice was added. The solution was allowed to come at room temperature, stirred for 30 min and poured into ice cold 10% NH4Cl solution. The solution was basified by 1N NaOH solution and washed by dichloromethane. The pH of aqueous phase was adjusted to 4 by cold 10% HCl solution. The solids formed were filtered, washed by water and dried under vacuum at room temperature to yield 16.3 g (30%) 4-tert-butoxycarbonylamino-nicotinic acid (118) as white solids. MP: 260° C.; 1H-NMR (DMSO-d6): δ 1.49 (s, 9H), 8.23 (d, J=6.0 Hz, 1H), 8.55 (d, J=6.0 Hz, 1H), 8.96 (s, 1H); EIMS m/z 238 (M+1).
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Synthesis routes and methods III

Procedure details

To a solution of 4-tert-butoxycarbonylamino-nicotinic acid methyl ester (6.02 g, 23.86 mmol) in dioxane (100 mL) was added aq. sodium hydroxide (0.970 N solution, 28.05 mL, 27.20 mmol). The solution was heated to 60° C. for 1 hr then cooled. Aqueous hydrochloric acid (1.03 μM solution, 26.99 mL, 27.20 mmol) was added and the mixture was extracted with chloroform (5×100 mL). The extracts were dried (MgSO4), filtered, and evaporated to give 4-tert-Butoxycarbonylamino-nicotinic acid, a cream solid (4.70 g, 83% yield).
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6.02 g
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